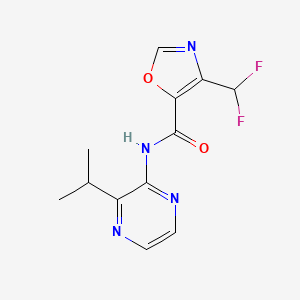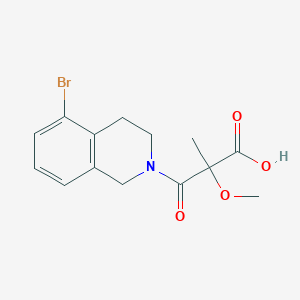![molecular formula C17H17N3O B7359994 Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol](/img/structure/B7359994.png)
Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound is a type of pyridazine derivative, which has been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol is not well understood. However, several research studies have suggested that this compound may exert its biological effects by targeting specific signaling pathways in cells. For example, a study by Li et al. (2019) found that Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol inhibited the PI3K/Akt signaling pathway, which is known to play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol has been shown to have a variety of biochemical and physiological effects. For example, a study by Zhang et al. (2020) demonstrated that this compound had potent antiviral activity against the Zika virus. Another study by Li et al. (2019) found that Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol inhibited the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol is that it has been shown to have potent biological activity in vitro. This makes it a promising candidate for further studies in animal models and eventually in clinical trials. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for research on Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol. One direction is to investigate its potential applications in drug development, particularly for the treatment of cancer and viral infections. Another direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective derivatives. Additionally, studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in animal models, which could provide valuable information for clinical trials.
Méthodes De Synthèse
The synthesis of Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol involves a multi-step process that requires the use of various reagents and solvents. The synthesis method has been described in detail in several research papers, including a recent publication by Zhang et al. (2020). Briefly, the synthesis involves the reaction of 4-bromo-1,2-dihydropyrazolo[1,5-b]pyridazine with cyclobutanone in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to yield Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol.
Applications De Recherche Scientifique
Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol has been shown to have potential applications in drug development. Several research studies have investigated the biological activities of this compound, including its anticancer, anti-inflammatory, and antiviral properties. For example, a study by Li et al. (2019) found that Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol inhibited the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study by Zhang et al. (2020) demonstrated that this compound had potent antiviral activity against the Zika virus.
Propriétés
IUPAC Name |
cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(13-3-1-4-13)14-8-6-12(7-9-14)15-11-19-20-16(15)5-2-10-18-20/h2,5-11,13,17,21H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNXHKJJBOVEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)C3=C4C=CC=NN4N=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)

![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7359929.png)
![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[1-hydroxy-3-(1,3-thiazol-5-yl)propan-2-yl]-2,6-dimethylnaphthalene-1-carboxamide](/img/structure/B7359933.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-3-[5-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7359953.png)
![3-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-2-methylpentanamide](/img/structure/B7359960.png)
![N-(2-methylsulfanylpropyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7359970.png)
![3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid](/img/structure/B7359971.png)

